molecular formula C6H7F3O2 B13282194 1,1,1-Trifluoro-3-methyl-2,4-pentanedione

1,1,1-Trifluoro-3-methyl-2,4-pentanedione

Cat. No.: B13282194
M. Wt: 168.11 g/mol
InChI Key: LVMIOLNODODDMM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methylpentane-2,4-dione is an organic compound with the molecular formula C6H7F3O2. It is a derivative of pentanedione, where three hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-methylpentane-2,4-dione can be synthesized through several methods. One common method involves the reaction of 3-methyl-2,4-pentanedione with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like diethyl ether at a temperature of around 30°C for 2 hours, yielding the desired product .

Industrial Production Methods

In industrial settings, the production of 1,1,1-trifluoro-3-methylpentane-2,4-dione often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-methylpentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-methylpentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-methylpentane-2,4-dione involves its ability to form stable complexes with metal ions. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it a strong ligand. This property allows it to interact with various molecular targets, including enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the methyl group at the third position.

    Hexafluoroacetylacetone: Contains six fluorine atoms, making it more electron-withdrawing.

    Acetylacetone: Lacks fluorine atoms, making it less electron-withdrawing.

Uniqueness

1,1,1-Trifluoro-3-methylpentane-2,4-dione is unique due to the presence of both the trifluoromethyl group and the methyl group, which provide a balance of electron-withdrawing and electron-donating effects. This balance makes it a versatile reagent in various chemical reactions and applications .

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

1,1,1-trifluoro-3-methylpentane-2,4-dione

InChI

InChI=1S/C6H7F3O2/c1-3(4(2)10)5(11)6(7,8)9/h3H,1-2H3

InChI Key

LVMIOLNODODDMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C(F)(F)F

Origin of Product

United States

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